4-(4,4-Difluorocyclohexyl)phenol
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Overview
Description
4-(4,4-Difluorocyclohexyl)phenol is an organic compound characterized by the presence of a phenol group attached to a cyclohexyl ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluorocyclohexyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-fluorophenol with 4,4-difluorocyclohexyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluorocyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
4-(4,4-Difluorocyclohexyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluorocyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the fluorine atoms may enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-Difluorocyclohexyl)methanol
- 4-(4,4-Difluorocyclohexyl)aniline
- 4-(4,4-Difluorocyclohexyl)benzoic acid
Uniqueness
4-(4,4-Difluorocyclohexyl)phenol is unique due to the presence of both a phenol group and a difluorocyclohexyl ring. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and enhanced stability due to the electron-withdrawing effects of the fluorine atoms. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
161553-81-7 |
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Molecular Formula |
C12H14F2O |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-(4,4-difluorocyclohexyl)phenol |
InChI |
InChI=1S/C12H14F2O/c13-12(14)7-5-10(6-8-12)9-1-3-11(15)4-2-9/h1-4,10,15H,5-8H2 |
InChI Key |
ZPUAZJUHBWTKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)O)(F)F |
Origin of Product |
United States |
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